Methyl piperidine-2-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids . Another study reports the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids . Additionally, the synthesis of methyl piperazinium-2-carboxylate dihydrochloride from ethylene diamine is described, showcasing the versatility of piperidine derivatives .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical properties and potential applications. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was determined, revealing that the molecules form H-bonded dimers stabilized by C-H…π and C-H…O interactions . This indicates that piperidine derivatives can engage in various non-covalent interactions, which could be relevant for the molecular structure of methyl piperidine-2-carboxylate hydrochloride.
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. The reactivity of a piperidine derivative with electrophiles was studied, and the selective cleavage of C-S bonds was achieved using specific reagents . Another study explored the kinetics of piperidino-substitution in methyl 2-methoxy-3-nitrothiophen-5-carboxylate, which is catalyzed by both piperidine and methoxide . These findings suggest that methyl piperidine-2-carboxylate hydrochloride could also participate in similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the synthesis of various piperidine derivatives, such as the thioxo-dihydropyridine carboxylates, was guided by the desired increase in solubility and lipophilicity . The properties of these compounds, such as solubility, could be extrapolated to methyl piperidine-2-carboxylate hydrochloride, although specific studies would be needed to confirm this.
Case Studies
While the provided papers do not include case studies on methyl piperidine-2-carboxylate hydrochloride, they do offer insights into the synthesis and properties of related compounds. For example, the glycosidase inhibitory activity of synthesized piperidine derivatives was evaluated, demonstrating the potential biological applications of these compounds . Such studies highlight the importance of understanding the synthesis and properties of piperidine derivatives for their application in various fields.
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Synthesis of Aminopyrazine Inhibitors
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Synthesis of Protein Kinase D Inhibitors
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Aurora and Epidermal Growth Factor Receptor Kinase Inhibitor
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Pyrrolidine Derivatives via Reduction of Substituted Pyrroles
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Reactant for Petasis Reactions
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Decarbonylative Radical Cyclization of Alpha-Amino Selenoesters Upon Electrophilic Alkenes
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Decarbonylative Radical Cyclization of Alpha-Amino Selenoesters Upon Electrophilic Alkenes
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Reactant for Petasis Reactions
Safety And Hazards
Future Directions
Piperidine derivatives, including “Methyl piperidine-2-carboxylate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
methyl piperidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCHKWZTSCBBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531754 | |
Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperidine-2-carboxylate hydrochloride | |
CAS RN |
32559-18-5 | |
Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Pipecolinate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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